2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c29-23(28-17-9-15-19-10-7-8-16-22(19)28)18-31-26-27-24(20-11-3-1-4-12-20)25(30-26)21-13-5-2-6-14-21/h1-8,10-14,16H,9,15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWIQPWPGDAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-mercapto-1,3-oxazole with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex molecular architecture.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety may enhance binding affinity and specificity. Pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Ring Systems
Oxazole vs. Triazole Derivatives The target compound’s 1,3-oxazole core differs from triazole-containing analogs, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Triazoles exhibit enhanced metabolic stability due to their aromatic nitrogen atoms, whereas oxazoles may confer greater π-stacking interactions due to their electron-rich aromatic system. For instance, the triazole derivative in includes a sulfonyl group, which could enhance solubility compared to the purely hydrophobic diphenyloxazole in the target compound .
Oxazole vs. Isoxazole Derivatives The compound 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () shares an isoxazole ring but differs in substitution patterns.
Substituent Effects
Tetrahydroquinoline vs. Piperidine/Tetrahydroisoquinoline Replacement of the tetrahydroquinoline group with piperidine (as in 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1-piperidyl)ethanone, ) simplifies the bicyclic structure, likely improving synthetic accessibility but reducing aromatic interactions. Conversely, the tetrahydroisoquinoline derivative in introduces a fused benzene ring, which could enhance binding to planar hydrophobic pockets in biological targets .
Sulfanyl Linker vs. Direct Bonding The sulfanyl (-S-) linker in the target compound may increase conformational flexibility compared to directly bonded systems. For example, [(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid () uses a similar sulfanyl group, which is known to influence redox activity and metal coordination .
Crystallographic and Conformational Analysis
The crystal structure of 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () reveals torsional angles between the oxazole and phenyl rings (47.0°–56.4°), indicating significant steric strain.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell Dimensions | a = 13.516 Å, b = 14.193 Å, c = 14.987 Å |
| Torsional Angles (Oxazole) | 47.0°–56.4° |
| Refinement Software | SHELXL97 |
| R-factor | 0.098 |
Biological Activity
The compound 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, particularly focusing on its antiproliferative effects and mechanisms of action.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 368.45 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C20H20N2O3S |
| Molecular Weight | 368.45 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 4065527 |
Safety Information
The compound is classified with the following hazard statements:
| Signal Word | Hazard Statements |
|---|---|
| Warning | H302-H315-H319-H335 |
Precautionary measures include avoiding inhalation and contact with skin.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines.
In Vitro Studies
In vitro assays were conducted to assess the viability of cancer cells treated with varying concentrations of the compound. The results are summarized in the following table:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | <47 |
| MDA-MB-231 | 25 | ~30 |
| PC-3 | 15 | ~56 |
| MRC-5 | 15 | >82 |
At a concentration of 10 µM, the viability of MDA-MB-231 cells decreased significantly under exposure to the compound. At higher concentrations (25 µM), notable cytotoxic effects were observed.
The mechanism by which this compound exerts its biological effects appears to involve the degradation of heat shock protein 90 (Hsp90)-dependent client proteins such as cyclin-dependent kinase 4 (Cdk4). This degradation is indicative of Hsp90 blockade, which is a promising target for cancer therapy.
Key Findings from Research
- Cytotoxicity : Compounds derived from this structure demonstrated varying degrees of cytotoxicity across different cell lines.
- Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing normal human fetal lung fibroblast cells (MRC-5).
- Growth Inhibition : Significant reductions in cell viability were observed, particularly in MDA-MB-231 and PC-3 cell lines.
Study on Quinoline Derivatives
A study published in January 2022 synthesized various quinoline derivatives, including those related to our compound of interest. The derivatives were tested for their ability to inhibit cancer cell growth:
- Results : Compounds showed GI50 values ranging from 28 µM to 48 µM against PC-3 cells.
This study highlights the potential of compounds similar to This compound as effective agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
